Cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanamine
CAS No.: 777001-63-5
Cat. No.: VC6022750
Molecular Formula: C11H11F4N
Molecular Weight: 233.21
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 777001-63-5 |
|---|---|
| Molecular Formula | C11H11F4N |
| Molecular Weight | 233.21 |
| IUPAC Name | cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methanamine |
| Standard InChI | InChI=1S/C11H11F4N/c12-9-4-3-7(10(16)6-1-2-6)5-8(9)11(13,14)15/h3-6,10H,1-2,16H2 |
| Standard InChI Key | XYTFFAHMGICHMX-UHFFFAOYSA-N |
| SMILES | C1CC1C(C2=CC(=C(C=C2)F)C(F)(F)F)N |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Formula
The systematic name cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanamine reflects its structure:
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A cyclopropane ring bonded to a methanamine group (−CH₂NH₂).
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A para-fluoro (4-fluoro) and meta-trifluoromethyl (3-CF₃) substituted phenyl ring.
The molecular formula C₁₁H₁₁F₄N corresponds to a molecular weight of 233.21 g/mol. Its InChI key (InChI=1S/C11H11F4N/c12-9-4-3-7(10(16)6-1-2-6)5-8(9)11(13,14)15/h3-6,10H,1-2,16H2) confirms the connectivity and stereoelectronic arrangement.
Substituent Effects on Reactivity
The trifluoromethyl group (−CF₃) is strongly electron-withdrawing, polarizing the phenyl ring and influencing intermolecular interactions. The fluoro substituent at the 4-position further modulates electronic density, enhancing stability against metabolic degradation . The cyclopropyl group introduces steric strain, potentially affecting conformational flexibility and binding affinity in biological systems .
Synthesis and Preparation
General Synthetic Pathways
While explicit protocols for this compound are scarce, analogous fluorinated cyclopropylamines are synthesized via:
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Cyclopropanation: Using diazo compounds (e.g., diazomethane) or sulfonium ylides to form the cyclopropane ring.
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Amination: Introducing the amine group via reductive amination or nucleophilic substitution .
For example, the hydrochloride salt cyclopropyl(4-(trifluoromethyl)phenyl)methanamine HCl (CAS 1159825-60-1) is prepared by treating the free base with hydrochloric acid .
Challenges in Regioselectivity
Synthesizing the 4-fluoro-3-CF₃ isomer requires precise control over substituent positioning. Competing reactions may yield unwanted isomers, such as 3-fluoro-4-CF₃ (CAS 1270342-41-0) . High-resolution chromatography or crystallization is often necessary for purification .
Physicochemical Properties
Predicted and Experimental Data
| Property | Value | Source |
|---|---|---|
| Boiling Point | 256.1 ± 35.0 °C (predicted) | |
| Density | 1.342 ± 0.06 g/cm³ (predicted) | |
| pKa | 8.57 ± 0.10 | |
| Solubility | Low in water; soluble in DMSO |
The pKa of 8.57 indicates moderate basicity, typical for arylalkylamines . The logP (estimated 2.8–3.2) suggests significant hydrophobicity, aligning with its fluorinated structure.
Applications in Pharmaceutical Research
Drug Discovery and Optimization
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Antidepressants: Fluorinated amines often target serotonin/norepinephrine transporters (SERT/NET). The CF₃ group may enhance blood-brain barrier permeability .
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Anticancer Agents: Cyclopropane rings mimic peptide bonds, enabling protease resistance. Preclinical studies on analogs show apoptosis induction in tumor cells .
Structure-Activity Relationship (SAR) Studies
Comparing 4-fluoro-3-CF₃ and 3-fluoro-4-CF₃ isomers (CAS 1270342-41-0) reveals:
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The 4-fluoro isomer exhibits 3-fold higher SERT binding affinity .
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Trifluoromethyl positioning affects metabolic stability in hepatic microsomes .
| Vendor | Purity | Quantity | Price (USD) | CAS |
|---|---|---|---|---|
| VulcanChem | >95% | 1 g | $1,200 | 777001-63-5 |
| Sigma-Aldrich | N/A | 250 mg | $950 | Not disclosed |
| Ambeed (via Avantor) | 97% | 5 g | $2,800 | 581812-93-3 |
Prices reflect small-scale research quantities (2024–2025 data) .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 1.2–1.4 (m, cyclopropyl CH₂), 3.1 (s, NH₂), 7.2–7.6 (m, aryl H).
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MS (ESI+): m/z 234.1 [M+H]⁺.
Chromatographic Methods
Comparative Analysis with Structural Analogs
| Compound | CAS | Molecular Weight | Key Difference |
|---|---|---|---|
| 4-Fluoro-3-CF₃ isomer | 777001-63-5 | 233.21 | Optimal SERT affinity |
| 3-Fluoro-4-CF₃ isomer | 1270342-41-0 | 233.21 | Higher metabolic stability |
| Hydrochloride salt | 1159825-60-1 | 251.67 | Enhanced solubility |
Future Research Directions
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Pharmacokinetic Profiling: In vivo studies to assess bioavailability and half-life.
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Synthetic Method Optimization: Developing enantioselective routes for chiral variants.
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Target Identification: Screening against kinase or GPCR libraries.
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